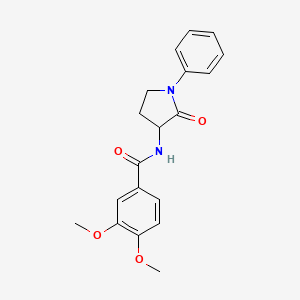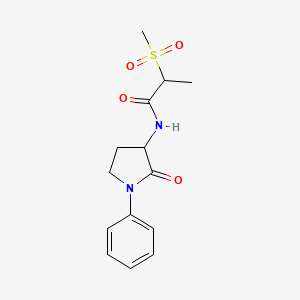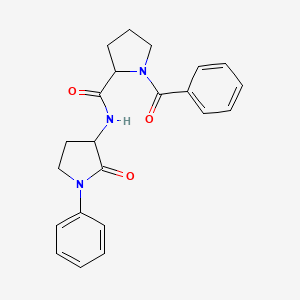
3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzamide core with methoxy groups at the 3 and 4 positions, and a pyrrolidinone moiety attached to the nitrogen atom.
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-oxo-1-phenylpyrrolidine.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 2-oxo-1-phenylpyrrolidine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide can be compared with other benzamide derivatives such as:
3,4-dimethoxybenzamide: Lacks the pyrrolidinone moiety and may have different biological activities.
N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.
4-hydroxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide: Contains a hydroxyl group instead of methoxy groups, leading to different pharmacological effects.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-8-13(12-17(16)25-2)18(22)20-15-10-11-21(19(15)23)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJHRPOZLKELRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(C2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]quinolin-6-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7173525.png)
![4-[4-[1-(2-Chlorophenyl)ethyl]piperazine-1-carbonyl]oxane-4-carbonitrile](/img/structure/B7173529.png)
![1-[1-(3-Hydroxyphenyl)ethyl]-3-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylurea](/img/structure/B7173541.png)
![2-oxo-N-[1-(2-phenylethyl)piperidin-4-yl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173546.png)
![1-[(4-methoxyphenyl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-4-carboxamide](/img/structure/B7173555.png)
![1-[(4-methoxyphenyl)methyl]-N-[3-(1-methyltetrazol-5-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7173562.png)
![N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7173569.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173578.png)


![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone](/img/structure/B7173602.png)

![2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7173617.png)
